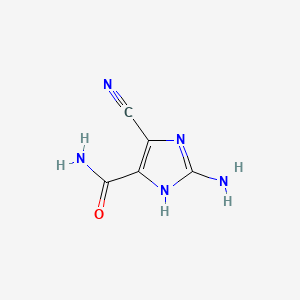

2-AMINO-4-CYANO-5-IMIDAZOLECARBOXAMIDE

Beschreibung

BenchChem offers high-quality 2-AMINO-4-CYANO-5-IMIDAZOLECARBOXAMIDE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-AMINO-4-CYANO-5-IMIDAZOLECARBOXAMIDE including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-amino-4-cyano-1H-imidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c6-1-2-3(4(7)11)10-5(8)9-2/h(H2,7,11)(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCUWIMIPGRPBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(NC(=N1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652429 | |

| Record name | 2-Amino-4-cyano-1H-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125815-68-1 | |

| Record name | 2-Amino-4-cyano-1H-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-amino-4-cyano-5-imidazolecarboxamide chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-amino-4-cyano-5-imidazolecarboxamide

Introduction: A Versatile Heterocyclic Scaffold

2-amino-4-cyano-5-imidazolecarboxamide is a highly functionalized heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its rigid imidazole core, decorated with a strategic arrangement of amino, cyano, and carboxamide groups, makes it an exceptionally valuable building block for the synthesis of complex molecular architectures. These functional groups serve as versatile handles for a wide array of chemical transformations, enabling the construction of diverse compound libraries for drug discovery and other applications.

The imidazole ring system is a well-established "privileged scaffold" in drug development, appearing in numerous FDA-approved drugs due to its ability to engage in various biological interactions, including hydrogen bonding and metal coordination. The specific substitution pattern of 2-amino-4-cyano-5-imidazolecarboxamide provides a unique electronic and steric profile, making it a precursor for novel therapeutic agents and functional materials.[1] This guide offers a detailed exploration of its chemical properties, synthesis, reactivity, and applications, providing a critical resource for researchers engaged in its use.

Physicochemical and Structural Properties

The fundamental physical and chemical characteristics of a compound are critical for its application in synthesis and formulation. While extensive experimental data for 2-amino-4-cyano-5-imidazolecarboxamide is not broadly published, its key identifiers and some physical properties are established.

| Property | Value | Reference |

| IUPAC Name | 2-amino-4-cyano-1H-imidazole-5-carboxamide | [2] |

| CAS Number | 125815-68-1 | [2][3][4] |

| Molecular Formula | C₅H₅N₅O | [2][4] |

| Molecular Weight | 151.13 g/mol | [2][4] |

| Appearance | Crystalline Solid | [2] |

| Density | 1.62 g/cm³ (Predicted) | [2] |

Synthesis and Manufacturing Pathways

The synthesis of 2-amino-4-cyano-5-imidazolecarboxamide predominantly relies on the versatile and economically significant starting material, diaminomaleonitrile (DAMN). DAMN serves as a C₄N₄ synthon, providing the necessary atoms to construct the functionalized imidazole ring.

Primary Synthetic Route from Diaminomaleonitrile (DAMN)

One of the most direct and established methods involves the reaction of DAMN with a one-carbon electrophile, such as formic acid or formamide, to facilitate ring closure.[5][6] This process leverages the nucleophilicity of the amino groups in DAMN to form the imidazole heterocycle in a regioselective manner.

A patented industrial method describes a two-step process:

-

Intermediate Formation: Diaminomaleonitrile is reacted with formamide in the presence of a dehydrating agent like phosphorus oxychloride in a suitable solvent (e.g., THF). This forms an N-formylated intermediate.[6]

-

Cyclization: The intermediate undergoes a base-catalyzed intramolecular cyclization to yield the final 2-amino-4-cyano-5-imidazolecarboxamide product.[6]

Another patented approach involves heating a mixture of diaminomaleonitrile and formic acid in an inert organic solvent such as toluene or xylene at reflux temperature.[5] This one-pot reaction provides a straightforward pathway to the desired product.[5]

Experimental Protocol: General Procedure for Imidazole Synthesis from DAMN Precursors

The following is a generalized protocol adapted from related syntheses and should be optimized for specific laboratory conditions.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add diaminomaleonitrile (1.0 eq) and an inert solvent (e.g., toluene, 10-15 mL per gram of DAMN).

-

Reagent Addition: Add formic acid (1.0 to 2.0 eq) to the suspension.[5]

-

Cyclization Reaction: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) for 5-7 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, cool the mixture to room temperature. The product may precipitate from the solution. Collect the solid by filtration.

-

Purification: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove residual starting materials and byproducts. If necessary, the product can be further purified by recrystallization from a suitable solvent system.

Caption: General synthesis workflow for 2-amino-4-cyano-5-imidazolecarboxamide.

Spectroscopic and Analytical Characterization

A comprehensive structural analysis is essential for confirming the identity and purity of the synthesized compound. The combination of NMR, IR, and mass spectrometry provides unambiguous characterization.[7][8]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The two protons of the C2-amino group and the two protons of the C5-carboxamide group would likely appear as broad singlets due to quadrupole broadening from the adjacent ¹⁴N atoms and potential solvent exchange. The N-H proton of the imidazole ring would also appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the cyano group (C4-CN) would appear in the characteristic nitrile region (~115-120 ppm). The carbonyl carbon of the carboxamide group (C5-C=O) would be significantly downfield (~160-170 ppm). The three imidazole ring carbons would appear in the aromatic/heteroaromatic region.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. Expected characteristic absorption bands include: N-H stretching vibrations for the amino and amide groups (~3100-3500 cm⁻¹), a sharp and strong C≡N stretch for the cyano group (~2220-2260 cm⁻¹), and a strong C=O stretch for the amide carbonyl (~1650-1690 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For C₅H₅N₅O, the expected exact mass and molecular ion peak [M]⁺ or [M+H]⁺ would be approximately 151.05 g/mol .

Illustrative Spectroscopic Data of a Related Derivative

| Chemical Shift (δ/ppm) | Multiplicity | Integration | Assignment |

| 9.91 | s | 1H | OH |

| 7.80 | s | 1H | CONH H |

| 7.65 | s | 1H | CONHH |

| 7.60 | dd | 2H | H2″ + H6″ (Aromatic) |

| 7.50 | t | 1H | H4″ (Aromatic) |

| 7.48 | dt | 2H | H3″ + H5″ (Aromatic) |

| 5.28 | s | 2H | CH₂ |

| Data acquired in DMSO-d₆ at 400 MHz.[1] |

Chemical Reactivity and Applications in Drug Discovery

The utility of 2-amino-4-cyano-5-imidazolecarboxamide as a synthetic intermediate stems from its multiple reactive sites, which can be addressed with high chemo- and regioselectivity.

Sources

- 1. Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-amino-4-cyano-5-imidazolecarboxamide suppliers USA [americanchemicalsuppliers.com]

- 3. 2-AMINO-4-CYANO-5-IMIDAZOLECARBOXAMIDE | 125815-68-1 [m.chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. US3808225A - Process for the preparation of 4(5)-cyanoimidazole-5(4)-carboxyamide by reacting diaminomaleonitrile with formic acid - Google Patents [patents.google.com]

- 6. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

The Strategic Intermediate: A Technical Guide to 2-Amino-4-cyano-5-imidazolecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unsung Hero of Heterocyclic Synthesis

In the intricate world of pharmaceutical development, the final active pharmaceutical ingredient (API) often stands in the spotlight. However, the journey to that API is paved with critical, often unsung, hero molecules known as synthetic intermediates. 2-Amino-4-cyano-5-imidazolecarboxamide (CAS 125815-68-1) is a prime example of such a pivotal building block. This highly functionalized imidazole derivative serves as a versatile precursor in the synthesis of a diverse array of complex heterocyclic compounds, most notably purine analogues with significant therapeutic potential.[1] This guide will provide an in-depth technical overview of its chemical properties, plausible synthetic routes, its crucial role in the development of anticancer and antiviral agents, and the analytical methodologies required for its characterization.

Core Molecular Attributes

A thorough understanding of the physicochemical properties of 2-amino-4-cyano-5-imidazolecarboxamide is fundamental for its effective use in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 125815-68-1 | [1] |

| Molecular Formula | C₅H₅N₅O | [1] |

| Molecular Weight | 151.13 g/mol | [1] |

| Appearance | Crystalline Solid | [1] |

| Melting Point | >300 °C | [2] |

| IUPAC Name | 2-amino-4-cyano-1H-imidazole-5-carboxamide | [1] |

The Synthetic Blueprint: From Simple Precursors to a Complex Scaffold

While a single, standardized protocol for the synthesis of 2-amino-4-cyano-5-imidazolecarboxamide is not extensively documented in publicly available literature, its structure strongly suggests a synthetic strategy rooted in the well-established chemistry of diaminomaleonitrile (DAMN). DAMN is a versatile and economical starting material for a wide variety of nitrogen-containing heterocycles, including imidazoles and purines.[3]

A plausible and efficient synthetic route can be conceptualized in two main stages: the formation of an acyclic intermediate followed by a base-catalyzed cyclization. This approach is analogous to established methods for preparing substituted aminoimidazoles.[4]

Step 1: Formation of an Amidine Intermediate

The initial step likely involves the reaction of diaminomaleonitrile with a formylating agent to introduce the carbon atom that will become C2 of the imidazole ring. A common and effective method is the use of formamidine acetate or a similar reagent.

Protocol:

-

Diaminomaleonitrile (1.0 eq) is suspended in a suitable solvent, such as ethanol or isopropanol.

-

Formamidine acetate (1.1 eq) is added to the suspension.

-

The reaction mixture is heated to reflux for a period of 2-4 hours, during which the formation of the N-(2-amino-1,2-dicyanovinyl)formamidine intermediate occurs.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the intermediate may be isolated by filtration or used directly in the next step.

Step 2: Base-Catalyzed Intramolecular Cyclization and Hydrolysis

The second stage involves an intramolecular cyclization of the formamidine intermediate to form the imidazole ring, followed by a selective hydrolysis of one of the nitrile groups to the carboxamide. This is typically achieved under basic conditions.

Protocol:

-

The crude or isolated amidine intermediate is treated with an aqueous base, such as sodium hydroxide or potassium hydroxide.

-

The reaction is typically carried out at elevated temperatures (e.g., 80-100 °C) to drive both the cyclization and the hydrolysis.

-

The progress of the reaction is monitored by HPLC until the starting material is consumed and the desired product is formed.

-

Upon completion, the reaction mixture is cooled and neutralized with an acid (e.g., acetic acid or hydrochloric acid) to precipitate the product.

-

The solid 2-amino-4-cyano-5-imidazolecarboxamide is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol), and dried under vacuum.

Caption: Plausible synthetic workflow for 2-amino-4-cyano-5-imidazolecarboxamide.

A Gateway to Purine Analogues: Applications in Drug Discovery

The true value of 2-amino-4-cyano-5-imidazolecarboxamide lies in its role as a strategic intermediate for the synthesis of purine analogues.[5] Purines are fundamental components of DNA and RNA, and their analogues can act as antimetabolites, interfering with the synthesis of nucleic acids in rapidly proliferating cells, such as cancer cells and viruses.[6]

The chemical architecture of 2-amino-4-cyano-5-imidazolecarboxamide, with its strategically placed amino, cyano, and carboxamide groups, provides multiple reactive sites for the construction of the second ring (the pyrimidine ring) to form the purine core.

Synthesis of Anticancer Agents

Derivatives of 5-amino-4-cyano-imidazole are key precursors in the synthesis of novel anticancer agents. For instance, imine and amide conjugates derived from N1-substituted 5-amino-4-cyanoimidazoles have demonstrated promising in vitro anti-proliferative activity against various cancer cell lines, with mechanisms of action that include the induction of apoptosis and selective inhibition of topoisomerase-II.[7] The core imidazole structure provided by intermediates like 2-amino-4-cyano-5-imidazolecarboxamide is essential for building these therapeutically active molecules.

Development of Antiviral Compounds

The imidazole nucleus is also a key feature in many antiviral compounds. Nucleoside analogues containing a 5-substituted imidazole-4-carboxamide moiety have been synthesized and evaluated for their antiviral properties.[8] The ability to further elaborate the structure of 2-amino-4-cyano-5-imidazolecarboxamide, for example, through glycosylation and other modifications, opens avenues for the discovery of new antiviral agents.

Caption: Role as a precursor in the synthesis of bioactive purine analogues.

Ensuring Quality: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of 2-amino-4-cyano-5-imidazolecarboxamide. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of the compound and for monitoring the progress of its synthesis.

Typical HPLC Method Parameters:

-

Column: A reversed-phase C18 column is generally suitable.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the imidazole chromophore absorbs, typically around 260-270 nm.[9]

-

Purity Assessment: The purity is determined by the area percentage of the main peak relative to the total peak area. For a high-quality intermediate, a purity of ≥98% is often required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of the identity of 2-amino-4-cyano-5-imidazolecarboxamide.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the amino and carboxamide protons, as well as any protons on the imidazole ring. The chemical shifts and coupling patterns provide definitive structural information.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbon atoms in the imidazole ring, the nitrile group, and the carboxamide group, further confirming the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. Techniques such as Electrospray Ionization (ESI) would be suitable for this polar molecule, and the measured mass should correspond to the calculated molecular weight of 151.13 g/mol .

Conclusion: A Foundation for Innovation

2-Amino-4-cyano-5-imidazolecarboxamide is more than just a chemical intermediate; it is a testament to the enabling power of synthetic chemistry in drug discovery. Its highly functionalized and versatile structure provides a robust foundation for the construction of a wide range of purine analogues and other complex heterocyclic systems. For researchers and drug development professionals, a deep understanding of its synthesis, reactivity, and analytical characterization is paramount for unlocking its full potential in the quest for novel and more effective therapeutics for cancer, viral infections, and other diseases. As the demand for innovative medicines continues to grow, the strategic importance of such pivotal building blocks will undoubtedly continue to rise.

References

-

Sousa, A., Pontes, O., Andrade, J., Baltazar, F., Costa, M., & Proença, F. (2021). Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. ChemistrySelect, 6(32), 8295-8302. Available from: [Link]

-

Synthesis of 2-amino-6-cyano-purine 35 from 5-amino-4-cyanoformimidoyl... (n.d.). ResearchGate. Available from: [Link]

-

2-amino-4-cyano-5-imidazolecarboxamide suppliers USA. (n.d.). USA Chemical Suppliers. Available from: [Link]

- Stanovnik, B., & Svete, J. (2004). 7.1.1. Synthesis. In Science of Synthesis (Vol. 16, pp. 333-384). Georg Thieme Verlag.

-

Piaz, V. D., et al. (2024). Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds. European Journal of Organic Chemistry. Available from: [Link]

-

Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. (2022). ACS Omega. Available from: [Link]

-

Shaw, G., & Wilson, D. V. (1962). Purines, pyrimidines, and imidazoles. Part XXXII. Synthesis of 5-amino-4-cyano-1-β-D-ribofuranosylimidazole-5′-phosphate and a new mild method for dehydration of carboxamides to nitriles. Journal of the Chemical Society (Resumed), 2937-2943. Available from: [Link]

-

Kumar, A., et al. (2015). Imine/amide-imidazole conjugates derived from 5-amino-4-cyano-N1-substituted benzyl imidazole: Microwave-assisted synthesis and anticancer activity via selective topoisomerase-II-α inhibition. Bioorganic & Medicinal Chemistry, 23(17), 5654-5661. Available from: [Link]

-

Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. (2021). Bioorganic & Medicinal Chemistry. Available from: [Link]

-

2-AMINO-4,5-CYANO-IMIDAZOLE. (n.d.). SpectraBase. Available from: [Link]

-

Synthesis and Antiviral Evaluation of Nucleosides of 5-methylimidazole-4-carboxamide. (1987). Journal of Medicinal Chemistry. Available from: [Link]

-

Jain, K. S., et al. (2011). A Facile Synthesis of 2-Amino-5-Cyano-4, 6-Disubstitutedpyrimidines under MWI. International Journal of Organic Chemistry, 1(3), 69-76. Available from: [Link]

-

Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. (2022). ResearchGate. Available from: [Link]

-

Synthesis of 5-Amino-4-cyanoformimidoylimidazoles and 5-Amino-4-cyanoimidazoles from Amidines. (2008). ResearchGate. Available from: [Link]

- Process for the preparation of 4(5)-cyanoimidazole-5(4)-carboxyamide by reacting diaminomaleonitrile with formic acid. (1974). Google Patents.

-

Synthesis and Medicinal Uses of Purine. (n.d.). Pharmaguideline. Available from: [Link]

-

ChemInform Abstract: Versatile Synthesis of 5-Aminoimidazole-4-carboxylic Acid Derivatives. (2010). ResearchGate. Available from: [Link]

-

Synthesis of guanosine and its derivatives from 5-amino-1-beta-D-ribofuranosyl-e-imidazolecarboxamide. IV. A new route to guanosine via cyanamide derivative. (1967). Chemical & Pharmaceutical Bulletin. Available from: [Link]

-

Purine analogues – Knowledge and References. (n.d.). Taylor & Francis Online. Available from: [Link]

-

Synthesis of 5-amino-1-(5-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide and related 5'-deoxyimidazole ribonucleosides. (1983). Journal of Medicinal Chemistry. Available from: [Link]

-

Thiopurines Analogues with Additional Ring: Synthesis, Spectroscopic Properties, and Anticancer Potency. (2023). Molecules. Available from: [Link]

-

5(4)-Amino-4(5)-imidazolscarboxamide, a precursor of purines. (1947). Journal of the American Chemical Society. Available from: [Link]

-

Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. (1977). Journal of Medicinal Chemistry. Available from: [Link]

-

A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study. (2013). Journal of Chromatography B. Available from: [Link]

Sources

- 1. 2-amino-4-cyano-5-imidazolecarboxamide suppliers USA [americanchemicalsuppliers.com]

- 2. 2-AMINO-4-CYANO-5-IMIDAZOLECARBOXAMIDE CAS#: 125815-68-1 [m.chemicalbook.com]

- 3. Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5(4)-Amino-4(5)-imidazolscarboxamide, a precursor of purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Imine/amide-imidazole conjugates derived from 5-amino-4-cyano-N1-substituted benzyl imidazole: Microwave-assisted synthesis and anticancer activity via selective topoisomerase-II-α inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antiviral evaluation of nucleosides of 5-methylimidazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

synthesis of 2-amino-4-cyano-5-imidazolecarboxamide

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-cyano-5-imidazolecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. The imidazole core is a privileged structure in numerous bioactive molecules, and this particular derivative serves as a versatile building block for more complex therapeutic agents. This document details the primary synthetic routes starting from the key precursor, diaminomaleonitrile (DAMN). We will delve into the mechanistic underpinnings of the cyclization reactions, provide detailed, field-tested experimental protocols, and offer insights into the causality behind critical process parameters. The guide is structured to provide both a theoretical understanding and a practical, reproducible methodology for laboratory synthesis.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, present in a vast array of natural products and synthetic drugs.[1] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its presence in the essential amino acid histidine contribute to its capacity for molecular recognition at various biological targets.[1] Consequently, imidazole derivatives have found applications as antibacterial, anti-inflammatory, antifungal, and anticancer agents.[1]

2-Amino-4-cyano-5-imidazolecarboxamide (AICA-CN) is a highly functionalized imidazole that serves as a valuable synthon. Its structure is closely related to 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), a crucial intermediate in the de novo biosynthesis of purines. This relationship makes AICA-CN and its derivatives compelling candidates for the development of antimetabolites, antiviral agents, and other therapeutics that target nucleotide metabolism. Furthermore, the isomeric compound, 4-amino-5-imidazolecarboxamide, is a key intermediate in the industrial synthesis of the chemotherapy drug temozolomide, highlighting the pharmaceutical relevance of this structural class.[2]

This guide will focus on robust and scalable methods for the synthesis of AICA-CN, with a particular emphasis on pathways originating from diaminomaleonitrile (DAMN), a versatile and economically viable starting material.[3][4]

Core Precursor: Diaminomaleonitrile (DAMN)

Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, is an ideal precursor for the synthesis of AICA-CN. Its chemical structure features two amino groups and two nitrile groups attached to a carbon-carbon double bond. This arrangement provides a rich platform for constructing heterocyclic systems.

Key attributes of DAMN as a precursor:

-

High Functionality: The presence of four reactive nitrogen and carbon centers allows for diverse chemical transformations.

-

Symmetry and Reactivity: One of the amino groups can be selectively reacted, followed by an intramolecular condensation involving the second amino group to facilitate ring closure, which is the cornerstone of the synthetic strategies discussed herein.[3][4]

-

Prebiotic Significance: DAMN is a molecule of interest in prebiotic chemistry, believed to be a precursor to the first genetic molecules like purines and pyrimidines, underscoring its fundamental role in the formation of nitrogen heterocycles.[5][6]

Synthetic Strategies and Mechanistic Insights

The most direct and industrially relevant syntheses of the amino-cyano-imidazolecarboxamide core involve the reaction of DAMN with a one-carbon (C1) electrophile, which facilitates the formation of the imidazole ring.

Primary Synthetic Route: Two-Step Synthesis via Formamide Acylation

A robust and scalable two-step method has been developed for industrial production, which offers high yields and avoids the use of highly toxic cyanide reagents common in older routes.[2] This process involves the initial formation of an N-formylated intermediate, followed by a base-catalyzed intramolecular cyclization.

-

Step 1: N-Formylation of DAMN: Diaminomaleonitrile is reacted with formamide in the presence of a dehydrating and activating agent, typically phosphorus oxychloride (POCl₃). The formamide acts as the C1 source. POCl₃ activates the formamide, making it a more potent electrophile, which then acylates one of the amino groups of DAMN.

-

Step 2: Base-Catalyzed Cyclization: The resulting N-formyl intermediate undergoes an intramolecular cyclization under alkaline conditions (e.g., sodium hydroxide). The base promotes the deprotonation of the remaining amino group, which then nucleophilically attacks the nitrile carbon. A subsequent tautomerization and hydrolysis of the second nitrile group to a carboxamide yields the final product.

The mechanism is outlined in the diagram below.

Caption: Reaction mechanism for the two-step synthesis of AICA-CN.

Alternative Route: Direct Cyclization with Formic Acid

An alternative, one-pot synthesis involves heating DAMN directly with formic acid in an inert organic solvent such as toluene or xylene.[7] In this process, formic acid serves as both the C1 source and the reaction medium/catalyst. The reaction proceeds via a similar mechanism of formylation followed by acid-catalyzed cyclization and dehydration to form the imidazole ring. This method is operationally simpler but may require more stringent control of reaction conditions to optimize yields and minimize side products.

Detailed Experimental Protocol (Based on Route 3.1)

This section provides a detailed, step-by-step methodology for the two-step , adapted from established industrial methods.[2]

Materials and Equipment:

-

Diaminomaleonitrile (DAMN)

-

Formamide

-

Phosphorus oxychloride (POCl₃)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH)

-

Argon or Nitrogen gas supply

-

Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer

-

Reflux condenser

-

Standard laboratory glassware and filtration apparatus

Step 1: Synthesis of the N-Formyl Intermediate

-

Inert Atmosphere: Set up a 5L three-necked flask under an argon atmosphere. Equip it with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Charge Reagents: To the flask, add 1458 mL of anhydrous THF, 162 g of diaminomaleonitrile, and 101.3 g of formamide.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Addition of POCl₃: Begin the dropwise addition of 344.7 g of phosphorus oxychloride via the dropping funnel. Maintain the internal temperature below 35°C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature of 35°C for 2 hours.

-

Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., LCMS, TLC) until the consumption of DAMN is complete (typically <0.3%).

-

Work-up: Once the reaction is complete, the mixture containing the intermediate is carefully quenched and worked up according to standard procedures to isolate the intermediate product. (Note: The patent describes proceeding directly with the crude reaction mixture after appropriate work-up).[2]

Step 2: Synthesis of 2-Amino-4-cyano-5-imidazolecarboxamide

-

Setup: In a 3L three-necked flask equipped with a thermometer, reflux condenser, and a tail gas absorber, create an inert argon atmosphere.

-

Charge Reagents: Add 1450 mL of water, 290 g of sodium hydroxide, and 290 g of the intermediate from Step 1.

-

Heating: Heat the mixture to 95°C and maintain this temperature.

-

Reaction and Monitoring: Hold the reaction at 95°C for approximately 3 hours. Monitor the reaction progress hourly until completion.

-

Cooling and Precipitation: Once the reaction is complete, stop heating and allow the mixture to cool naturally to room temperature (~20°C). The product will precipitate out of the solution.

-

Isolation: Collect the solid product by filtration.

-

Purification: Wash the collected solid with water and then an appropriate organic solvent (e.g., ethanol or acetone) to remove impurities. Dry the final product under vacuum.

Data Summary and Characterization

The following table summarizes typical reaction parameters for the two-step synthesis.

| Parameter | Step 1: N-Formylation | Step 2: Cyclization |

| Key Reagents | DAMN, Formamide, POCl₃ | N-Formyl Intermediate, NaOH |

| Solvent | Tetrahydrofuran (THF) | Water |

| Temperature | 0-35°C | 95-100°C |

| Reaction Time | ~2-4 hours | ~3 hours |

| Molar Ratios (Typical) | DAMN:Formamide:POCl₃ = 1:1.5:1.5 | Intermediate:NaOH = 1:3.3-3.4 |

Product Characterization: The identity and purity of the synthesized 2-amino-4-cyano-5-imidazolecarboxamide (CAS No. 125815-68-1, Molecular Formula: C₅H₅N₅O, M.W.: 151.13 g/mol ) should be confirmed using standard analytical techniques:[8][9]

-

¹H NMR: To confirm the presence of amino and amide protons and the imidazole ring proton.

-

¹³C NMR: To identify the carbon atoms of the imidazole ring, nitrile, and carboxamide groups.

-

FT-IR Spectroscopy: To detect characteristic vibrational frequencies for N-H (amine/amide), C≡N (nitrile), and C=O (amide) functional groups.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Melting Point: To assess the purity of the final product.

Overall Synthesis Workflow

The following diagram provides a high-level visualization of the entire laboratory workflow, from precursor procurement to final product analysis.

Caption: High-level workflow for the synthesis and analysis of AICA-CN.

Conclusion

The is efficiently achieved through well-established chemical pathways, primarily utilizing diaminomaleonitrile as a key starting material. The two-step method involving N-formylation followed by base-catalyzed cyclization represents a scalable, safe, and high-yielding approach suitable for both laboratory and industrial production.[2] This versatile imidazole derivative continues to be a valuable building block for the discovery and development of novel therapeutics, leveraging its structural similarity to natural purine precursors. The methodologies and insights provided in this guide offer a solid foundation for researchers engaged in the synthesis of this and related heterocyclic compounds.

References

-

Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega. Available at: [Link]

-

A Three‐Way Regioselective Synthesis of Amino Acid Decorated Imidazole, Purine and Pyrimidine Derivatives by Multicomponent Chemistry Starting from Prebiotic Diaminomaleonitrile. Scite.ai. Available at: [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central. Available at: [Link]

-

Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives. Royal Society of Chemistry. Available at: [Link]

-

Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity. Royal Society of Chemistry. Available at: [Link]

-

A three-way regioselective synthesis of amino acid decorated imidazole, purine and pyrimidine derivatives by multicomponent chemistry starting from prebiotic diaminomaleonitrile. Bohrium. Available at: [Link]

- CN111362875A - Industrial production method of 4-amino-5-imidazole formamide. Google Patents.

-

Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. National Institutes of Health. Available at: [Link]

-

Synthesis of amino imidazole carbonitrile derivatives 4a–f and 5a–f,... ResearchGate. Available at: [Link]

- US3808225A - Process for the preparation of 4(5)-cyanoimidazole-5(4)-carboxyamide by reacting diaminomaleonitrile with formic acid. Google Patents.

-

2-amino-4-cyano-5-imidazolecarboxamide suppliers USA. USA Chemical Suppliers. Available at: [Link]

-

Purines, pyrimidines, and imidazoles. Part XXXII. Synthesis of 5-amino-4-cyano-1-β-D-ribofuranosylimidazole-5′-phosphate and a new mild method for dehydration of carboxamides to nitriles. Journal of the Chemical Society C: Organic. Available at: [Link]

-

Synthesis of 5-Amino-4-cyanoformimidoylimidazoles and 5-Amino-4-cyanoimidazoles from Amidines. ResearchGate. Available at: [Link]

-

Versatile Synthesis of 5-Aminoimidazole-4-carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

-

The Synthesis of 4-Amino-2(3H)-oxo-5-imidazolecarboxamide. ACS Publications. Available at: [Link]

- WO2018154582A1 - Process for the preparation of 2-cyanoimidazole compounds. Google Patents.

-

Synthesis and reactions of 2-(5-amino-4-carbamoylimidazol-1-yl)-2-de-oxy-D-glucose, an analogue of a naturally occurring imidazole nucleoside. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scite.ai [scite.ai]

- 6. A Three‐Way Regioselective Synthesis of Amino Acid Decorated Imidazole, Purine and Pyrimidine Derivatives by Multicomponent Chemistry Starting from Prebiotic Diaminomaleonitrile: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 7. US3808225A - Process for the preparation of 4(5)-cyanoimidazole-5(4)-carboxyamide by reacting diaminomaleonitrile with formic acid - Google Patents [patents.google.com]

- 8. 2-amino-4-cyano-5-imidazolecarboxamide suppliers USA [americanchemicalsuppliers.com]

- 9. 2-AMINO-4-CYANO-5-IMIDAZOLECARBOXAMIDE CAS#: 125815-68-1 [m.chemicalbook.com]

The Emergence of a Primordial Scaffold: A Technical Guide to 2-Amino-4-cyano-5-imidazolecarboxamide

Introduction: A Molecule at the Crossroads of Prebiotic Chemistry and Modern Biology

In the intricate tapestry of chemical biology, certain molecules stand out for their fundamental role in both the putative origins of life and contemporary metabolic pathways. 2-Amino-4-cyano-5-imidazolecarboxamide is one such molecule. While its name may be unfamiliar to those outside of specialized fields, this humble imidazole derivative represents a critical link in the synthesis of purines, the essential building blocks of nucleic acids. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of 2-amino-4-cyano-5-imidazolecarboxamide, offering a comprehensive resource for researchers, scientists, and professionals in drug development. We will traverse its journey from a potential product of prebiotic chemistry on early Earth to a key intermediate in the highly conserved de novo purine biosynthesis pathway.

Part 1: Prebiotic Origins and the Rise of Imidazoles

The story of 2-amino-4-cyano-5-imidazolecarboxamide is deeply rooted in the field of prebiotic chemistry, which seeks to understand the chemical evolution that led to the emergence of life.[1] A central hypothesis in this field is that the simple molecule hydrogen cyanide (HCN) was a key precursor to many of the biomolecules essential for life.[2] The tetramer of HCN, diaminomaleonitrile (DAMN), is a versatile and widely used reagent in organic chemistry and is considered a plausible starting material on a prebiotic Earth.[2][3]

The formation of imidazole intermediates, such as amino imidazole carbonitrile and amino imidazole carboxamide, from precursors like aminomalononitrile (AMN) and DAMN is a crucial step in the proposed prebiotic synthesis of purines.[1][4] These imidazole derivatives are considered important pharmacophores and are precursors to both purine and pyrimidine nucleobases.[1] The photoinduced isomerization of diaminomaleonitrile (DAMN) to diaminofumaronitrile (DAFN) is another key photochemical step that has been suggested to play a role in the prebiotic formation of purine nucleobases and nucleotides.[5][6]

The general significance of imidazoles in prebiotic chemistry is underscored by their ability to act as synthons in the preparation of bioactive purines through annulation with simple C-1 donor reagents like formic acid.[4] This highlights a plausible pathway from simple precursors present on early Earth to the complex heterocyclic systems that form the basis of our genetic material.

Part 2: The Synthetic Landscape: From Diaminomaleonitrile to a Versatile Heterocycle

The laboratory synthesis of 2-amino-4-cyano-5-imidazolecarboxamide and its derivatives is most prominently achieved through the chemical transformation of diaminomaleonitrile (DAMN). This C4N4 molecule is a cornerstone in the synthesis of a wide array of nitrogen-containing heterocycles, including pyrimidines, pyrazines, purines, and, of course, imidazoles.[3][7]

A Foundational Synthetic Protocol: Cyclization of Diaminomaleonitrile

A general and illustrative method for the synthesis of substituted imidazoles from DAMN involves a multi-step process that begins with the modification of one of its amino groups. This is typically achieved by reacting DAMN with reagents such as aldehydes, orthoformates, or acid chlorides, followed by an intramolecular condensation reaction.[7]

Experimental Protocol: A Representative Synthesis of a 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamide

This protocol, while for a more complex derivative, illustrates the core principles of building the imidazole ring from a DAMN-based intermediate.

-

Preparation of the Imine Intermediate: A suspension of a 2-hydroxybenzylidene imine of DAMN in ethanol (0.45 M) is prepared.

-

Condensation with an Aromatic Aldehyde: To this suspension, an aromatic aldehyde (1.0–1.5 equivalents) and triethylamine (2 equivalents) are added.

-

Reaction at Ambient Temperature: The reaction mixture is stirred at room temperature for a period ranging from 7 to 24 hours.

-

Isolation of the Product: The resulting suspension is cooled in an ice bath for 2 hours. The precipitate is then collected by filtration.

-

Purification: The collected solid is washed successively with cold methanol or ethanol and diethyl ether, and then dried to yield the 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamide.

The regioselectivity of this reaction, favoring the formation of the imidazole derivative, is driven by the presence of the 2-hydroxyaryl group, which facilitates an intramolecular hydrogen abstraction and protonation process in the cycloadduct intermediate.

Caption: Synthesis of a substituted imidazolecarboxamide from DAMN.

Part 3: Biological Significance: An Intermediate in De Novo Purine Biosynthesis

While 2-amino-4-cyano-5-imidazolecarboxamide itself is a subject of chemical interest, its biological significance is primarily understood through its ribonucleotide derivative, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR or ZMP). AICAR is a crucial intermediate in the de novo purine biosynthesis pathway, a metabolic process that is highly conserved across all domains of life.

This pathway builds purine nucleotides from simple precursors. AICAR is the penultimate intermediate in the synthesis of inosine monophosphate (IMP), which is the first fully formed purine nucleotide. From IMP, both adenosine monophosphate (AMP) and guanosine monophosphate (GMP) are synthesized.

The final two steps of the de novo purine synthesis pathway, which involve the conversion of AICAR to IMP, are catalyzed by the bifunctional enzyme aminoimidazole carboxamide ribonucleotide transformylase/inosine monophosphate cyclohydrolase (ATIC).

Caption: Role of AICAR in the de novo purine synthesis pathway.

The importance of this pathway and the role of AICAR are highlighted by the consequences of its dysregulation. For example, the bifunctional enzyme ATIC is a key player in this process, and its inhibition can lead to the accumulation of AICAR.[8]

Part 4: Physicochemical Properties and Data

For the practicing scientist, understanding the physical and chemical properties of a compound is paramount for its application in research and synthesis.

| Property | Value | Source |

| CAS Number | 125815-68-1 | [9][10] |

| Molecular Formula | C5H5N5O | [9][10] |

| Molecular Weight | 151.13 g/mol | [9][10] |

| Appearance | Crystalline Solid | [10] |

| IUPAC Name | 2-amino-4-cyano-1H-imidazole-5-carboxamide | [10] |

Conclusion: A Molecule Bridging Worlds

2-Amino-4-cyano-5-imidazolecarboxamide stands as a testament to the enduring connection between the fundamental chemistry of the early Earth and the intricate metabolic pathways of modern life. Its synthesis from diaminomaleonitrile, a plausible prebiotic precursor, and its central role in the biosynthesis of purines highlight its significance. For researchers in fields ranging from prebiotic chemistry to drug discovery, a deep understanding of this molecule and its derivatives offers a powerful tool for exploring the origins of life and for developing novel therapeutic agents that target fundamental metabolic pathways. The continued exploration of the chemistry of such foundational molecules will undoubtedly unlock new insights into both our past and our future.

References

-

Di Mauro, E., & Saladino, R. (2021). Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity. RSC Advances, 11(48), 30285-30294. [Link]

-

Saladino, R., et al. (2021). Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives. Organic & Biomolecular Chemistry, 19(35), 7646-7654. [Link]

-

Szabla, R., et al. (2014). Molecular mechanism of diaminomaleonitrile to diaminofumaronitrile photoisomerization: an intermediate step in the prebiotic formation of purine nucleobases. Chemistry–A European Journal, 20(8), 2265-2274. [Link]

-

Boulanger, E., et al. (2013). Photochemical Steps in the Prebiotic Synthesis of Purine Precursors from HCN. Angewandte Chemie International Edition, 52(31), 8012-8015. [Link]

-

Rojas-Montoya, A., et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega, 7(26), 22633-22644. [Link]

-

Rojas-Montoya, A., et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega, 7(26), 22633-22644. [Link]

-

Yadav, M., & Singh, R. (2025). Routes of synthesis and biological significances of Imidazole derivatives: Review. ResearchGate. [Link]

-

Al-Azmi, A. (2025). The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. ResearchGate. [Link]

-

Yang, W. C., et al. (2012). Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. Bioorganic & Medicinal Chemistry Letters, 22(3), 1455-1458. [Link]

- Showa Denko K.K. (2006). Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof.

-

Qi, J., et al. (2021). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. ResearchGate. [Link]

-

Pharmaffiliates. (n.d.). 2-Amino-4-cyano-5-imidazolecarboxamide. [Link]

-

Yahyazadeh, A. (2025). Synthesis of 5-Amino-4-cyanoformimidoylimidazoles and 5-Amino-4-cyanoimidazoles from Amidines. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of amino imidazole carbonitrile derivatives 4a–f and 5a–f,... [Link]

-

USA Chemical Suppliers. (n.d.). 2-amino-4-cyano-5-imidazolecarboxamide suppliers USA. [Link]

-

SpectraBase. (n.d.). 2-AMINO-4,5-CYANO-IMIDAZOLE. [Link]

- CN111362875A - Industrial production method of 4-amino-5-imidazole formamide. (2020).

-

Guda, S. K., et al. (2025). Synthesis of Functionalized 1 H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 30(7), 1401. [Link]

-

Shaw, E., & Woolley, D. W. (1949). A new and convenient synthesis of 4-amino-5-imidazolecarboxamide. Journal of Biological Chemistry, 181(1), 89-93. [Link]

-

Guedes, F. A. F., et al. (2022). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 27(19), 6296. [Link]

-

Taylor, E. C., & Loeffler, J. E. (1969). Purines, pyrimidines, and imidazoles. Part XXXII. Synthesis of 5-amino-4-cyano-1-β-D-ribofuranosylimidazole-5′-phosphate and a new mild method for dehydration of carboxamides to nitriles. Journal of the Chemical Society C: Organic, 189-192. [Link]

Sources

- 1. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influen ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05240C [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Molecular mechanism of diaminomaleonitrile to diaminofumaronitrile photoisomerization: an intermediate step in the prebiotic formation of purine nucleobases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. 2-amino-4-cyano-5-imidazolecarboxamide suppliers USA [americanchemicalsuppliers.com]

An In-Depth Technical Guide to the Stability of 2-amino-4-cyano-5-imidazolecarboxamide

A Senior Application Scientist's Perspective on Forced Degradation Studies and Stability-Indicating Method Development

Introduction: The Critical Role of Stability in Drug Development

In the journey of a drug candidate from the laboratory to the patient, establishing its stability profile is a cornerstone of ensuring safety and efficacy. For drug development professionals, a comprehensive understanding of a molecule's intrinsic stability is not merely a regulatory requirement but a fundamental aspect of robust formulation development and risk management. This guide provides an in-depth technical exploration of the stability of 2-amino-4-cyano-5-imidazolecarboxamide, a heterocyclic compound with potential pharmaceutical applications.

The structure of 2-amino-4-cyano-5-imidazolecarboxamide, with its imidazole core, amino, cyano, and carboxamide functional groups, presents a unique set of potential degradation pathways. This document will serve as a practical guide for researchers and scientists on how to design and execute forced degradation studies to elucidate these pathways, develop a stability-indicating analytical method, and ultimately, ensure the quality and reliability of a potential drug product.

Understanding the Molecule: Physicochemical Properties of 2-amino-4-cyano-5-imidazolecarboxamide

A foundational understanding of the physicochemical properties of 2-amino-4-cyano-5-imidazolecarboxamide is paramount before embarking on stability studies. These properties will influence its behavior under various stress conditions and inform the selection of appropriate analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₅H₅N₅O | [1] |

| Molecular Weight | 151.13 g/mol | [1] |

| Appearance | Crystalline Solid | [1] |

| Melting Point | 322°C (decomposes) | [2] |

| CAS Number | 125815-68-1 | [1] |

Forced Degradation: A Strategic Approach to Unveiling Instability

Forced degradation, or stress testing, is an essential component of drug development that involves subjecting the drug substance to conditions more severe than accelerated stability testing.[3] The primary objectives of these studies are to identify potential degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule.[3] The International Council on Harmonisation (ICH) guidelines, particularly Q1A(R2), mandate forced degradation studies to demonstrate the specificity of stability-indicating methods.[3]

A well-designed forced degradation study should aim for a target degradation of 5-20% of the active pharmaceutical ingredient (API).[4] This range is considered optimal for the reliable detection and characterization of degradation products without the formation of secondary or tertiary degradants that may not be relevant to the actual shelf-life of the drug product.[5]

The following sections will detail the proposed experimental protocols for investigating the stability of 2-amino-4-cyano-5-imidazolecarboxamide under various stress conditions.

Experimental Workflow for Forced Degradation Studies

The overall workflow for conducting forced degradation studies is a systematic process that begins with exposing the API to various stress conditions and culminates in the characterization of any resulting degradants.

Caption: A typical workflow for forced degradation studies.

Postulated Degradation Pathways of 2-amino-4-cyano-5-imidazolecarboxamide

Based on the functional groups present in 2-amino-4-cyano-5-imidazolecarboxamide, several degradation pathways can be postulated under different stress conditions.

Hydrolytic Degradation (Acidic and Basic Conditions)

The carboxamide and cyano groups are the most likely sites for hydrolysis.

-

Carboxamide Hydrolysis: Under both acidic and basic conditions, the carboxamide group can hydrolyze to a carboxylic acid.

-

Cyano Group Hydrolysis: The cyano group can undergo hydrolysis, initially to a carboxamide, and subsequently to a carboxylic acid.

Caption: Postulated hydrolytic degradation pathways.

Oxidative Degradation

The imidazole ring and the amino group are susceptible to oxidation.[6] The presence of an electron-donating amino group can activate the imidazole ring towards oxidative attack.

Caption: Postulated oxidative degradation pathways.

Photolytic Degradation

Imidazole-containing compounds are often sensitive to light.[6] Photodegradation can lead to complex reaction mixtures, including ring cleavage and polymerization.

Caption: Postulated photolytic degradation pathways.

Detailed Experimental Protocols for Forced Degradation Studies

The following protocols are provided as a starting point and should be optimized based on the observed degradation.

Preparation of Stock and Working Solutions

-

Stock Solution: Accurately weigh and dissolve 2-amino-4-cyano-5-imidazolecarboxamide in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of 1 mg/mL.

-

Working Solution: Dilute the stock solution with the same solvent to a working concentration of 100 µg/mL.

Acid and Base Hydrolysis

-

Acid Hydrolysis:

-

To 1 mL of the working solution, add 1 mL of 1 M HCl.

-

Reflux the mixture at 60°C for 8 hours.

-

At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to the initial concentration.

-

Analyze by HPLC.

-

-

Base Hydrolysis:

-

To 1 mL of the working solution, add 1 mL of 0.1 M NaOH.

-

Keep the mixture at room temperature for 24 hours.

-

At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase to the initial concentration.

-

Analyze by HPLC.

-

Oxidative Degradation

-

To 1 mL of the working solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, dilute with the mobile phase to the initial concentration, and analyze by HPLC.

Thermal Degradation

-

Place the solid drug substance in a thermostatically controlled oven at 70°C.

-

Expose the sample for 7 days.

-

At specified time points (e.g., 0, 1, 3, 7 days), withdraw a sample, prepare a 100 µg/mL solution, and analyze by HPLC.

Photolytic Degradation

-

Expose the solid drug substance and a 100 µg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]

-

Maintain a control sample in the dark under the same temperature conditions.

-

After the exposure period, prepare a 100 µg/mL solution from the solid sample and analyze both the solid and solution samples by HPLC.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a clear and concise manner.

Table 1: Summary of Forced Degradation Studies (Hypothetical Data)

| Stress Condition | Time | % Assay of Parent Drug | % Total Impurities | Number of Degradants | Remarks |

| Control | 0 hr | 100.0 | 0.0 | 0 | - |

| 1 M HCl, 60°C | 8 hr | 85.2 | 14.8 | 3 | Significant degradation |

| 0.1 M NaOH, RT | 24 hr | 90.5 | 9.5 | 2 | Moderate degradation |

| 3% H₂O₂, RT | 24 hr | 92.1 | 7.9 | 4 | Moderate degradation |

| 70°C, Solid | 7 days | 98.5 | 1.5 | 1 | Minor degradation |

| ICH Q1B Light | - | 94.3 | 5.7 | 3 | Moderate degradation |

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.[8] This method must be able to separate the parent drug from all potential degradation products and process-related impurities.[8]

HPLC Method Development Strategy

-

Column Selection: A C18 column is a common starting point for the separation of polar heterocyclic compounds.

-

Mobile Phase Selection: A gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often required to achieve adequate separation of all components.

-

Detector Selection: A photodiode array (PDA) detector is highly recommended as it can provide information about the peak purity and the UV spectra of the degradants, which can aid in their identification.

-

Method Optimization: The method should be optimized by adjusting the gradient profile, pH of the mobile phase, and column temperature to achieve the best resolution between the parent peak and all degradant peaks.

Characterization of Degradation Products

Once the degradation products are separated by the stability-indicating HPLC method, their structures need to be elucidated.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for obtaining the molecular weight and fragmentation pattern of the degradation products, which provides crucial information for their identification.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation of unknown impurities, isolation of the degradant followed by NMR analysis is often necessary.[11][12] 1D and 2D NMR experiments can provide detailed information about the connectivity of atoms in the molecule.[11]

Conclusion: Ensuring Product Quality Through a Comprehensive Stability Program

The stability of 2-amino-4-cyano-5-imidazolecarboxamide, like any active pharmaceutical ingredient, is a critical quality attribute that must be thoroughly investigated. This guide has outlined a systematic and scientifically sound approach to conducting forced degradation studies, based on the principles of ICH guidelines and an understanding of the molecule's chemical reactivity.

By following the proposed experimental protocols, researchers and drug development professionals can:

-

Identify the potential degradation pathways of 2-amino-4-cyano-5-imidazolecarboxamide.

-

Develop a robust and reliable stability-indicating analytical method.

-

Gain valuable insights to guide formulation development, establish appropriate storage conditions, and define a suitable shelf-life.

Ultimately, a comprehensive understanding of the stability of 2-amino-4-cyano-5-imidazolecarboxamide is essential for ensuring the delivery of a safe, effective, and high-quality medicinal product to patients.

References

-

Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. [Link]

-

ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. [Link]

-

Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (2014). CONICET. [Link]

- Chapter 1: Applications of NMR in Drug Substance and Drug Product Development. (2024). Books.

-

Draft regional guidelines on stability testing of active substances and pharmaceutical products. (n.d.). World Health Organization (WHO). [Link]

-

Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. (2014). PubMed. [Link]

-

The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. (n.d.). Semantic Scholar. [Link]

-

LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (n.d.). PMC - NIH. [Link]

-

Stress Testing Study Design. (2020). Veeprho. [Link]

-

Stability testing of existing active substances and related finished products. (2023). [Link]

-

Common Setup Errors in Q1B—and How to Catch Them Early. (2025). Pharma Stability. [Link]

-

Importance of LCMS in Forced Degradation Studies for new Chemical Entities. (2025). [Link]

-

LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]

-

stability indicating by lc-ms method. (2012). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022). PMC - NIH. [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). [Link]

-

ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV. [Link]

-

ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. (2024). YouTube. [Link]

-

Photostability testing theory and practice. (2021). Q1 Scientific. [Link]

-

Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and Electro-Fenton Methods. (2025). ResearchGate. [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. [Link]

-

STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

2-amino-4-cyano-5-imidazolecarboxamide suppliers USA. (n.d.). [Link]

-

Oxidation methods of nitrogen-containing heterocyclic compounds. (2025). ResearchGate. [Link]

-

Stability Indicating HPLC Method Development –A Review. (n.d.). IJTSRD. [Link]

-

Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (n.d.). PubMed. [Link]

-

Metabolism of five membered nitrogen containing heterocycles. (n.d.). Hypha Discovery Blogs. [Link]

-

2278-6074 - Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace. [Link]

-

Stability Indicating HPLC Method Development: A Review. (2023). IJPPR. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). [Link]

-

Tandem oxidation processes for the preparation of nitrogen-containing heteroaromatic and heterocyclic compounds. (n.d.). PubMed. [Link]

-

125815-68-1| Chemical Name : 2-Amino-4-cyano-5-imidazolecarboxamide. (n.d.). Pharmaffiliates. [Link]

-

Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). MDPI. [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). [Link]

-

Forced Degradation Studies. (2016). SciSpace. [Link]

-

Advances in Heterocyclic Chemistry for API Synthesis. (n.d.). Pharmaceutical Technology. [Link]

-

Preference for basic conditions in ester hydrolysis. (2019). Chemistry Stack Exchange. [Link]

-

Experiment C: Hydrolysis of a Carboxylic Acid Ester:. (n.d.). [Link]

-

Hydrolysis of Esters and Amides. (n.d.). Dalal Institute. [Link]

-

hydrolysis of esters. (n.d.). Chemguide. [Link]

-

5-Aminoimidazole-4-carboxamide. (n.d.). PubChem. [Link]

Sources

- 1. 2-amino-4-cyano-5-imidazolecarboxamide suppliers USA [americanchemicalsuppliers.com]

- 2. 2-AMINO-4-CYANO-5-IMIDAZOLECARBOXAMIDE CAS#: 125815-68-1 [m.chemicalbook.com]

- 3. scispace.com [scispace.com]

- 4. biopharminternational.com [biopharminternational.com]

- 5. veeprho.com [veeprho.com]

- 6. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. scispace.com [scispace.com]

- 9. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. veeprho.com [veeprho.com]

- 12. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Amino-4-cyano-5-imidazolecarboxamide: A Detailed Protocol for Researchers

Abstract

This application note provides a comprehensive guide for the synthesis of 2-amino-4-cyano-5-imidazolecarboxamide, a key intermediate in the synthesis of various pharmaceuticals. The protocol herein details a robust and reproducible method starting from diaminomaleonitrile (DAMN), a versatile building block in heterocyclic chemistry.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, and characterization techniques.

Introduction

2-Amino-4-cyano-5-imidazolecarboxamide is a pivotal precursor in the synthesis of numerous biologically active molecules. Its structural motif is a cornerstone for the development of purine analogs and other heterocyclic compounds with therapeutic potential. The strategic importance of this intermediate necessitates a well-defined and efficient synthetic route. This guide outlines a practical and accessible protocol, focusing on the reaction of diaminomaleonitrile with formamidine acetate, a common and effective method for the construction of the imidazole ring system.

Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, serves as a versatile and economical starting material for the synthesis of a wide array of nitrogen-containing heterocycles, including imidazoles, pyrimidines, and purines.[2][3][4] The inherent reactivity of its amino and nitrile functionalities allows for a variety of cyclization strategies.

Synthesis Pathway and Mechanism

The synthesis of 2-amino-4-cyano-5-imidazolecarboxamide from diaminomaleonitrile proceeds via a condensation reaction with a suitable one-carbon source, followed by cyclization and subsequent hydrolysis. The chosen method in this protocol utilizes formamidine acetate to provide the necessary carbon atom to form the imidazole ring.

The proposed reaction mechanism involves an initial nucleophilic attack of one of the amino groups of diaminomaleonitrile on the formamidine, followed by an intramolecular cyclization with the elimination of ammonia. This cyclization forms the imidazole ring. Subsequent partial hydrolysis of one of the nitrile groups to a carboxamide under the reaction conditions yields the final product.

Caption: Synthesis pathway of 2-amino-4-cyano-5-imidazolecarboxamide.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the laboratory-scale synthesis of 2-amino-4-cyano-5-imidazolecarboxamide.

Materials and Reagents:

-

Diaminomaleonitrile (DAMN) (98% purity)

-

Formamidine acetate (99% purity)

-

Formic acid (98-100%)

-

Toluene

-

Ethanol (95%)

-

Deionized water

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Buchner funnel and filter paper

-

Rotary evaporator

-

pH meter or pH paper

-

Standard laboratory glassware

Procedure:

Step 1: Reaction Setup

-

In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add diaminomaleonitrile (10.8 g, 0.1 mol) and toluene (200 mL).

-

Stir the suspension to ensure good mixing.

-

Carefully add formic acid (13.8 g, 0.3 mol) to the flask. Caution: Formic acid is corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE). A patent describes a similar process heating a mixture of diaminomaleonitrile and formic acid in an inert organic solvent.[5]

Step 2: Reaction

-

Heat the reaction mixture to reflux (approximately 110-115 °C) with vigorous stirring.

-

Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

Step 3: Work-up and Isolation

-

After the reaction is complete, cool the mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold toluene (2 x 20 mL) to remove any unreacted starting materials and impurities.

-

Air-dry the crude product.

Step 4: Purification

-

The crude product can be purified by recrystallization.

-

Dissolve the crude solid in a minimum amount of hot 95% ethanol.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the purified 2-amino-4-cyano-5-imidazolecarboxamide in a vacuum oven at 50-60 °C to a constant weight.

Table 1: Reaction Parameters and Expected Yield

| Parameter | Value |

| Molar Ratio (DAMN:Formic Acid) | 1:3 |

| Solvent | Toluene |

| Reaction Temperature | 110-115 °C (Reflux) |

| Reaction Time | 6-8 hours |

| Expected Yield (after purification) | 65-75% |

Characterization and Quality Control

The identity and purity of the synthesized 2-amino-4-cyano-5-imidazolecarboxamide should be confirmed using standard analytical techniques.

1. Melting Point:

-

Determine the melting point of the purified product. The literature value can be used as a reference.

2. Spectroscopy:

-

¹H NMR (DMSO-d₆): The proton NMR spectrum should show characteristic peaks for the amino and amide protons, as well as the imidazole ring proton.

-

¹³C NMR (DMSO-d₆): The carbon NMR spectrum will confirm the presence of the nitrile, carboxamide, and imidazole ring carbons.

-

FT-IR (KBr): The infrared spectrum should display characteristic absorption bands for the N-H stretches of the amino and amide groups, the C≡N stretch of the nitrile group, and the C=O stretch of the amide group.

3. Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or another suitable mass spectrometry technique can be used to confirm the molecular weight of the product (C₅H₄N₆O, MW: 164.12 g/mol ).

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Increase reaction time and monitor by TLC. Ensure the reaction temperature is maintained at reflux. |

| Loss of product during work-up | Use minimal amounts of cold solvent for washing the precipitate. | |

| Impure Product | Incomplete removal of starting materials | Optimize the washing steps. Recrystallize the product a second time if necessary. |

| Side reactions | Ensure the quality of the starting materials. Control the reaction temperature carefully. |

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of 2-amino-4-cyano-5-imidazolecarboxamide. By following the outlined steps and employing the recommended characterization techniques, researchers can consistently produce this valuable intermediate for their drug discovery and development efforts. The use of readily available starting materials and straightforward reaction conditions makes this protocol suitable for standard organic synthesis laboratories.

References

-

Baran, P. S. Synthesis of Imidazoles. Baran Lab, The Scripps Research Institute. [Link]

-

Yamazaki, A., Kumashiro, I., & Takenishi, T. (1976). Synthesis of guanosine and its derivatives from 5-amino-1-beta-D-ribofuranosyl-e-imidazolecarboxamide. IV. A new route to guanosine via cyanamide derivative. Nucleic Acids Research, 3(1), 251–259. [Link]

-

de Oliveira, C. S., de Mattos, M. C., & da Silva, F. d. C. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(15), 4729. [Link]

-

Bohrium. a-three-way-regioselective-synthesis-of-amino-acid-decorated-imidazole-purine-and-pyrimidine-derivatives-by-multicomponent-chemistry-starting-from-prebiotic-diaminomaleonitrile. Ask this paper. [Link]

-

Pérez-Picaso, L., et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega, 7(26), 22495–22505. [Link]

-

Al-Azmi, A. (2018). The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. ResearchGate. [Link]

- Kumashiro, I., & Takenishi, T. (1969). U.S. Patent No. 3,468,901. Washington, DC: U.S.

-

Pérez-Picaso, L., et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. National Institutes of Health. [Link]

-

Al-Shar'i, N. A., & Al-Awad, M. A. (2014). Versatile Synthesis of 5-Aminoimidazole-4-carboxylic Acid Derivatives. ResearchGate. [Link]

-

ResearchGate. (n.d.). Diaminomaleonitrile. Retrieved from [Link]

- CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google P

-

Al-Azemi, T. F., & El-Shorbagi, A.-N. A. (2003). Synthesis of 5-Amino-4-cyanoformimidoylimidazoles and 5-Amino-4-cyanoimidazoles from Amidines. ResearchGate. [Link]

- US3660463A - Synthesis of aminomethylene malononitrile - Google P

-

Wikipedia. (2023). Diaminomaleonitrile. [Link]

-